molecular formula C10H7N5 B13563247 6-(1h-Tetrazol-5-yl)quinoline

6-(1h-Tetrazol-5-yl)quinoline

Cat. No.: B13563247
M. Wt: 197.20 g/mol
InChI Key: QYCRJBHJHMRIOW-UHFFFAOYSA-N
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Description

6-(1h-Tetrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and tetrazole. Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms. This unique combination imparts interesting chemical and biological properties to this compound, making it a subject of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1h-Tetrazol-5-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with sodium azide and triethyl orthoformate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(1h-Tetrazol-5-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .

Scientific Research Applications

6-(1h-Tetrazol-5-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1h-Tetrazol-5-yl)quinoline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1h-Tetrazol-5-yl)quinoline is unique due to its specific combination of quinoline and tetrazole, which imparts a distinct set of chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

IUPAC Name

6-(2H-tetrazol-5-yl)quinoline

InChI

InChI=1S/C10H7N5/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1/h1-6H,(H,12,13,14,15)

InChI Key

QYCRJBHJHMRIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1

Origin of Product

United States

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